

physicochemical properties of 8-Chloro-6-methoxyquinoline

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Compound of Interest

Compound Name: 8-Chloro-6-methoxyquinoline

Cat. No.: B1603850

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An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-methoxyquinoline is a substituted heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] The specific substitution pattern of a chlorine atom at the 8-position and a methoxy group at the 6-position endows this molecule with unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2][3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines.

This guide provides a comprehensive analysis of the core physicochemical properties of **8-Chloro-6-methoxyquinoline**, grounded in established scientific principles and experimental methodologies. It is designed to serve as a practical resource for scientists, enabling informed decision-making in experimental design and application.

Molecular Structure and Identification

The foundational characteristics of a chemical compound are its structure and molecular formula. These attributes dictate its intrinsic properties and interactions.

Table 1: Core Molecular Identifiers

Identifier	Value	Source
IUPAC Name	8-chloro-6-methoxyquinoline	N/A
CAS Number	796851-15-5	[4]
Molecular Formula	C ₁₀ H ₈ ClNO	[5]
Molecular Weight	193.63 g/mol	[4][5]

| Canonical SMILES | COC1=CC2=C(C=C1)N=CC=C2Cl | Inferred |

Caption: 2D Molecular Structure of **8-Chloro-6-methoxyquinoline**.

Physical and Thermal Properties

The physical state, melting point, and boiling point are critical parameters for handling, purification, and reaction setup. While specific experimental data for **8-Chloro-6-methoxyquinoline** is not widely published, we can infer its likely properties based on related structures. For context, 8-chloroquinoline has a boiling point of 175 °C and a melting point of -20 °C[6], while 6-methoxyquinolin-8-amine is a solid with a melting point of 45.0 to 49.0 °C.[7]

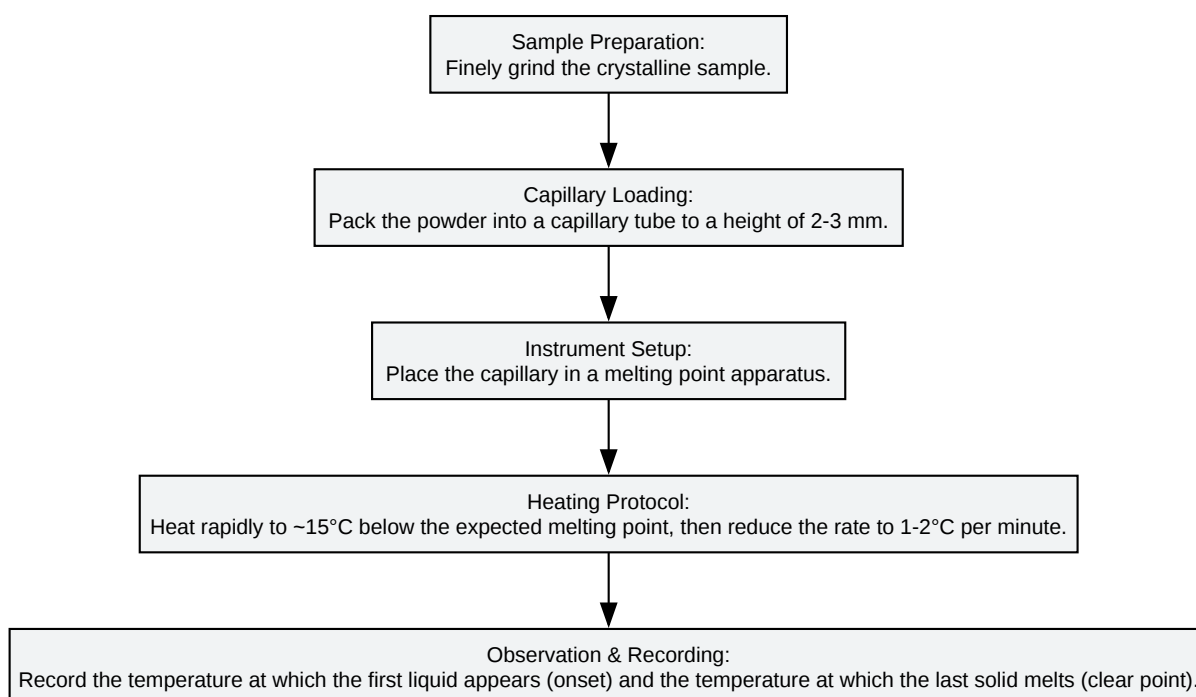
Table 2: Physical Property Profile

Property	Value	Significance
Physical State	Expected to be a solid at room temperature.	Influences handling, storage, and dispensing methods.
Melting Point	Not specified, but expected to be a crystalline solid.	A key indicator of purity; crucial for quality control.

| Boiling Point | Not specified. | Important for purification by distillation and assessing volatility. |

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a sharp melting point range is a primary indicator of compound purity.



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Caption: Workflow for Melting Point Determination.

Causality in Experimental Choice: A slow heating rate (1-2°C/min) near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. A pure compound will exhibit a sharp melting range of 1-2°C.

Solubility Profile

Solubility is a critical parameter in drug development, affecting absorption and formulation, and in synthetic chemistry, for selecting appropriate reaction and purification solvents. The solubility of **8-Chloro-6-methoxyquinoline** is dictated by the interplay between the hydrophobic quinoline ring and the polarizability introduced by the methoxy and chloro substituents.

Table 3: Predicted Solubility in Common Solvents

Solvent	Polarity	Predicted Solubility	Rationale
Water	High	Insoluble/Very Slightly Soluble	The large, hydrophobic aromatic system dominates.[8]
Ethanol	High	Soluble	The alkyl chain and hydroxyl group can interact favorably with the solute.[8]
Chloroform	Medium	Soluble	A good solvent for many aromatic and halogenated compounds.[9]
Dimethyl Sulfoxide (DMSO)	High (Aprotic)	Soluble	Its high polarity and aprotic nature effectively solvate a wide range of organic molecules.[8][9]

| Hexane | Low | Sparingly Soluble/Insoluble | The polarity mismatch between the nonpolar solvent and the moderately polar solute is significant. |

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of a compound in a given solvent.

- **Preparation:** Add an excess amount of **8-Chloro-6-methoxyquinoline** to a known volume of the test solvent (e.g., 2 mL) in a sealed vial. The excess solid ensures that saturation is reached.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for consistent mixing.
- **Phase Separation:** Centrifuge the samples at high speed to pellet the undissolved solid.
- **Sampling & Dilution:** Carefully extract a known volume of the supernatant, ensuring no solid is disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility (e.g., in mg/mL or mol/L).

Spectral Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. While a definitive spectrum for **8-Chloro-6-methoxyquinoline** is not publicly available, a predicted spectrum can be inferred from analysis of its constituent parts and similar structures.^{[10][11]}

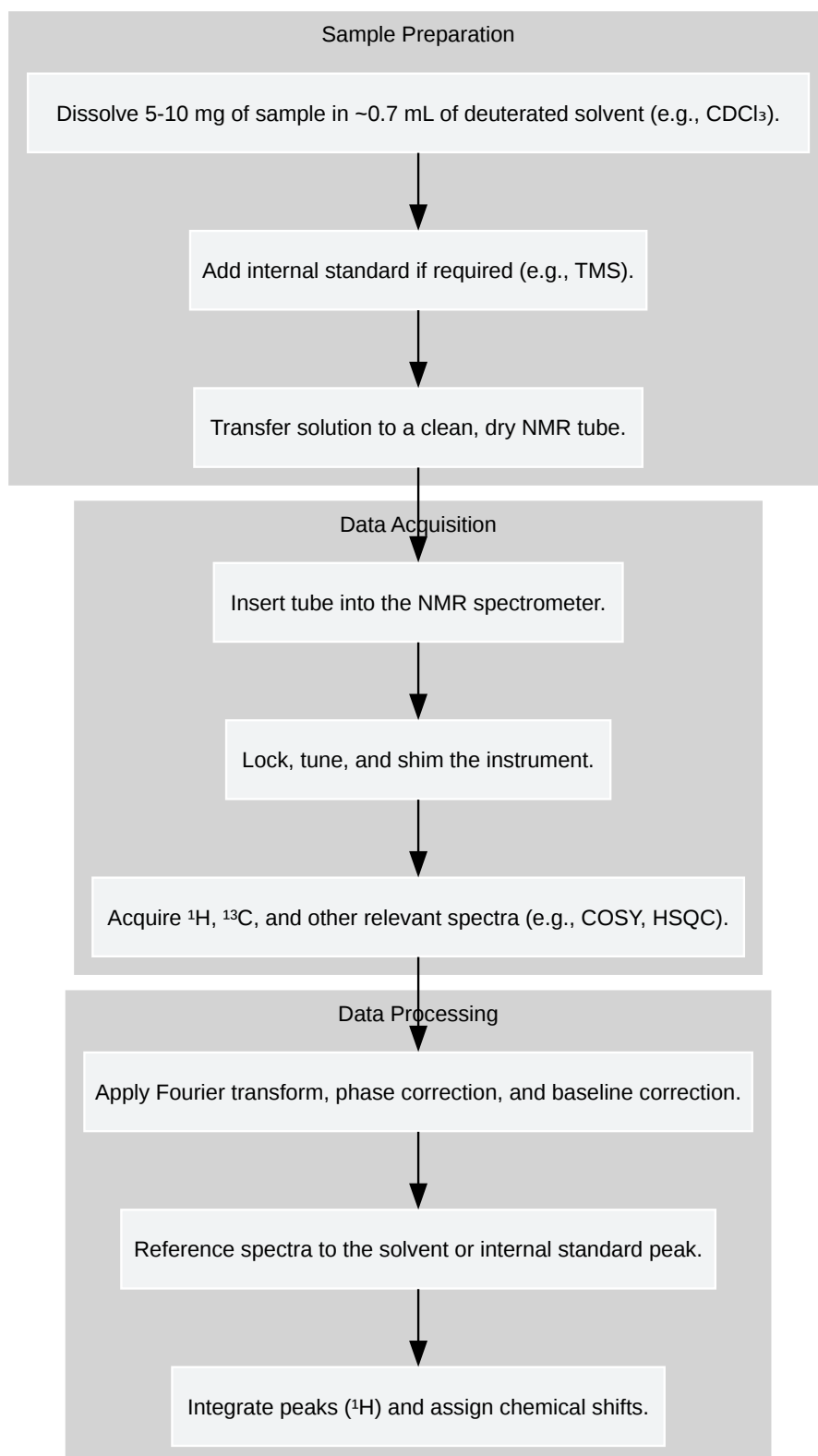
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
2	~8.8 (dd)	~150
3	~7.4 (dd)	~122
4	~8.0 (dd)	~135
5	~7.5 (d)	~120
7	~7.2 (d)	~105

| -OCH₃ | ~4.0 (s) | ~56 |

Note: These are estimations. Actual values may vary. The chlorine at position 8 will influence the shifts of neighboring protons and carbons.

Experimental Protocol: NMR Spectrum Acquisition



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Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation patterns, further confirming its identity.

- Expected Molecular Ion: For **8-Chloro-6-methoxyquinoline**, MS will show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of chlorine. There will be two major peaks:
 - $[M]^+$ at m/z 193.03 (corresponding to the ^{35}Cl isotope)
 - $[M+2]^+$ at m/z 195.03 (corresponding to the ^{37}Cl isotope)
- Isotopic Ratio: The relative intensity of the $[M]^+$ to $[M+2]^+$ peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[\[12\]](#)
- Key Fragments: Common fragmentation may involve the loss of a methyl radical ($-\bullet\text{CH}_3$) from the methoxy group, or the loss of a chlorine radical ($-\bullet\text{Cl}$).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Table 5: Key IR Absorption Bands for **8-Chloro-6-methoxyquinoline**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3050-3000	C-H Stretch	Aromatic Ring
~2950-2850	C-H Stretch	Methoxy ($-\text{OCH}_3$)
~1620-1580	C=N Stretch	Quinoline Ring
~1550-1450	C=C Stretch	Aromatic Ring
~1250 & ~1050	C-O Stretch	Aryl Ether

| ~800-700 | C-Cl Stretch | Aryl Halide |

Source: Inferred from standard IR correlation tables.[12]

Stability and Handling

- **Stability:** As a chlorinated aromatic ether, **8-Chloro-6-methoxyquinoline** is expected to be a chemically stable compound under standard laboratory conditions (ambient temperature and pressure). It should be protected from strong oxidizing agents.
- **Storage:** To ensure long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture or oxygen over extended periods.
- **Handling:** Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is classified as an irritant.[4]

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References

1. researchgate.net [researchgate.net]
2. mdpi.com [mdpi.com]
3. pubs.acs.org [pubs.acs.org]
4. 796851-15-5 Cas No. | 8-Chloro-6-methoxyquinoline | Matrix Scientific [matrixscientific.com]
5. 4-Chloro-6-methoxyquinoline | C₁₀H₈ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. CAS Common Chemistry [commonchemistry.cas.org]
7. 6-Methoxyquinolin-8-amine | 90-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
8. solubilityofthings.com [solubilityofthings.com]

- 9. chemodex.com [chemodex.com]
- 10. 8-Chloro-6-methoxyquinoline(796851-15-5) 1H NMR [m.chemicalbook.com]
- 11. 8-METHOXYQUINOLINE(938-33-0) 1H NMR [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
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